molecular formula C12H21NO B5112529 2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol

2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol

Cat. No.: B5112529
M. Wt: 195.30 g/mol
InChI Key: FMJSSYOPMZYMKT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol is a complex organic compound characterized by the presence of a pyrrolidine ring, a hexynol chain, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol typically involves the construction of the pyrrolidine ring followed by the addition of the hexynol chain. One common method involves the reaction of a suitable pyrrolidine precursor with an alkyne compound under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, influencing biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but lacking the hexynol chain.

    Prolinol: Contains a pyrrolidine ring with a hydroxyl group, similar to the hexynol chain in 2,3-Dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol.

    Pyrrolizines: Compounds with a fused pyrrolidine ring system, offering different biological profiles.

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and a hexynol chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,3-dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-11(2)12(3,14)7-6-10-13-8-4-5-9-13/h11,14H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJSSYOPMZYMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#CCN1CCCC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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